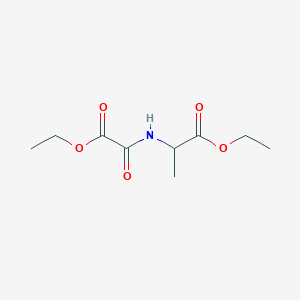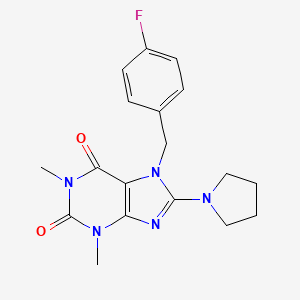![molecular formula C19H19N5O B2819534 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide CAS No. 1797862-40-8](/img/structure/B2819534.png)
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide” is a chemical compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
Enaminones, which are structurally related to the compound , have been used as key intermediates for synthesizing substituted pyrazoles with significant antitumor and antimicrobial activities. These compounds, through various chemical reactions, yielded substituted pyridine derivatives, bipyrazoles, and other heterocyclic compounds. Some of these demonstrated cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), with inhibitory effects comparable to 5-fluorouracil, a standard in cancer treatment. Additionally, selected compounds showed promising antimicrobial properties (Riyadh, 2011).
Neurodegenerative and Neuropsychiatric Disease Treatment
Compounds structurally similar to N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide have been explored for their potential in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. The discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1) showcased promising applications, with one investigational new drug, ITI-214, demonstrating picomolar inhibitory potency for PDE1, excellent selectivity against other PDE families, and efficacy in vivo, currently under Phase I clinical development (Li et al., 2016).
Anti-inflammatory and Antimicrobial Agents
Derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. For example, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones were studied for their antiinflammatory properties without causing ulcerogenic activity, which is a common side effect of many nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds demonstrated a promising therapeutic index and potential antiulcerogenic properties, suggesting their utility in developing new anti-inflammatory drugs (Auzzi et al., 1983).
Fluorescent Probes for Biological and Environmental Detection
The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been reported as key intermediates for the preparation of functional fluorophores. These novel functional fluorophores, derived from pyrazolo[1,5-a]pyrimidines, exhibited significant fluorescence, photophysical properties, and high quantum yields in certain cases, showing their potential application as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it may act as an inhibitor or modulator of its target protein .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit cdk2, a key regulator of cell cycle progression . If this compound acts similarly, it could affect cell cycle regulation and other downstream pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds have shown good oral bioavailability and selective inhibition in cellular assays
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its primary target. If it acts as a CDK2 inhibitor, it could potentially halt cell cycle progression, leading to cell death . .
Propriétés
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-9-18-22-11-14(12-24(18)23-13)3-2-7-21-19(25)16-4-5-17-15(10-16)6-8-20-17/h4-6,8-12,20H,2-3,7H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDURPNZBRCHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)
![4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2819455.png)
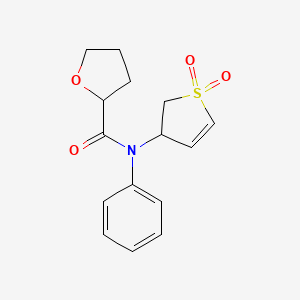
![(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2819460.png)
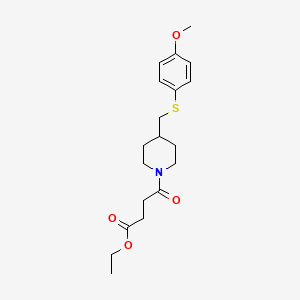
![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)
![2-chloro-N-[(3-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2819466.png)
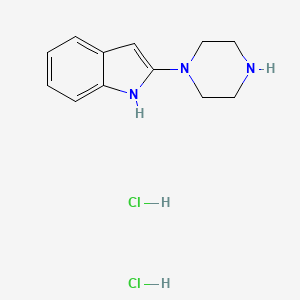
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2819469.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2819470.png)

